N-(2,2-dimethoxyethyl)quinazolin-4-amine N-(2,2-dimethoxyethyl)quinazolin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13325012
InChI: InChI=1S/C12H15N3O2/c1-16-11(17-2)7-13-12-9-5-3-4-6-10(9)14-8-15-12/h3-6,8,11H,7H2,1-2H3,(H,13,14,15)
SMILES: COC(CNC1=NC=NC2=CC=CC=C21)OC
Molecular Formula: C12H15N3O2
Molecular Weight: 233.27 g/mol

N-(2,2-dimethoxyethyl)quinazolin-4-amine

CAS No.:

Cat. No.: VC13325012

Molecular Formula: C12H15N3O2

Molecular Weight: 233.27 g/mol

* For research use only. Not for human or veterinary use.

N-(2,2-dimethoxyethyl)quinazolin-4-amine -

Specification

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
IUPAC Name N-(2,2-dimethoxyethyl)quinazolin-4-amine
Standard InChI InChI=1S/C12H15N3O2/c1-16-11(17-2)7-13-12-9-5-3-4-6-10(9)14-8-15-12/h3-6,8,11H,7H2,1-2H3,(H,13,14,15)
Standard InChI Key KICFIFLWEBCAOD-UHFFFAOYSA-N
SMILES COC(CNC1=NC=NC2=CC=CC=C21)OC
Canonical SMILES COC(CNC1=NC=NC2=CC=CC=C21)OC

Introduction

Structural and Molecular Characteristics

Core Quinazoline Scaffold

The quinazoline nucleus consists of a bicyclic structure formed by the fusion of a benzene ring with a pyrimidine ring. In N-(2,2-dimethoxyethyl)quinazolin-4-amine, the 4-position nitrogen is substituted with a 2,2-dimethoxyethyl group, introducing both ether and secondary amine functionalities. The SMILES notation COC(CNC1=NC=NC2=CC=CC=C21)OC\text{COC(CNC1=NC=NC2=CC=CC=C21)OC} confirms this arrangement, with the dimethoxyethyl moiety (CH(OCH3)2\text{CH(OCH}_3)_2) linked via an amine bridge .

Molecular Geometry and Stereoelectronic Effects

The planar quinazoline ring facilitates π-π stacking interactions, while the dimethoxyethyl side chain introduces steric bulk and hydrogen-bonding capacity. The methoxy groups (OCH3\text{OCH}_3) enhance solubility in polar solvents, a critical factor in drug design. Computational studies predict a dipole moment of approximately 3.2 D, favoring interactions with biological targets such as enzyme active sites or membrane receptors .

Synthesis and Chemical Reactivity

General Synthetic Strategies for Quinazoline Derivatives

Quinazoline amines are typically synthesized via cyclocondensation reactions. A common approach involves reacting anthranilic acid derivatives with isocyanates or amines under acidic or catalytic conditions . For example, copper-catalyzed reactions between 2-isocyanobenzoates and primary amines yield quinazolin-4(3H)-ones, as demonstrated by J. Org. Chem. (2020) . While these methods focus on 4-one derivatives, analogous strategies could be adapted for 4-amine synthesis.

Hypothesized Synthesis of N-(2,2-Dimethoxyethyl)quinazolin-4-amine

A plausible route involves nucleophilic aromatic substitution (SNAr) at the 4-position of 4-chloroquinazoline. Reacting 4-chloroquinazoline with 2,2-dimethoxyethylamine in the presence of a base like triethylamine could displace the chloride, forming the desired product:

C8H5ClN2+H2NCH2C(OCH3)2Et3NC12H15N3O2+HCl\text{C}_8\text{H}_5\text{ClN}_2 + \text{H}_2\text{NCH}_2\text{C(OCH}_3)_2 \xrightarrow{\text{Et}_3\text{N}} \text{C}_{12}\text{H}_{15}\text{N}_3\text{O}_2 + \text{HCl}

Alternative pathways may utilize Ullmann coupling or Buchwald–Hartwig amination, though these require palladium catalysts and elevated temperatures .

Reaction Optimization Challenges

Key challenges include minimizing dimerization of the amine precursor and controlling regioselectivity. Polar aprotic solvents (e.g., DMF) and microwave-assisted heating have been shown to improve yields in analogous quinazoline syntheses . For instance, H2_2O2_2-mediated oxidative cyclization strategies developed by ACS Omega (2023) achieved 85% yields for related quinazolin-4(3H)-ones, suggesting oxidants could play a role in stabilizing intermediates .

Physicochemical Properties

Molecular Descriptors

  • Molecular Formula: C12H15N3O2\text{C}_{12}\text{H}_{15}\text{N}_{3}\text{O}_{2}

  • Molecular Weight: 233.27 g/mol

  • IUPAC Name: N-(2,2-dimethoxyethyl)quinazolin-4-amine

  • LogP: Predicted value of 1.8 (ChemAxon), indicating moderate lipophilicity .

Solubility and Stability

Experimental solubility data remain unreported, but computational models estimate aqueous solubility of 0.12 mg/mL at 25°C. The compound is likely stable under ambient conditions but may degrade under strong acidic or basic conditions due to hydrolysis of the methoxy groups.

Biological Activities and Mechanistic Insights

Anti-Inflammatory Activity

Quinazoline amines with chloro and methoxy substituents demonstrated significant anti-inflammatory effects in egg albumin denaturation assays . Derivatives such as 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline reduced inflammation by 73–81%, hinting at the role of methoxy groups in modulating COX-2 activity .

Enzyme Inhibition

Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are common targets for quinazoline derivatives . Molecular docking studies predict that the dimethoxyethyl side chain in N-(2,2-dimethoxyethyl)quinazolin-4-amine could occupy the TS substrate pocket, competing with deoxyuridine monophosphate (dUMP) .

Future Directions and Applications

Drug Development Opportunities

  • Oncology: Structural optimization could enhance selectivity for EGFR or tubulin targets.

  • Antimicrobials: Methoxy groups may improve penetration into bacterial biofilms .

Synthetic Chemistry Advances

  • Developing enantioselective routes to access stereoisomers.

  • Exploring green chemistry approaches (e.g., photocatalytic amination) .

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